molecular formula C10H19NO4 B8217257 tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate

tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate

Cat. No.: B8217257
M. Wt: 217.26 g/mol
InChI Key: FIEQSYXWJPFLFS-SNVBAGLBSA-N
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Description

tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound with the molecular formula C10H19NO4 It is a derivative of oxolane and carbamate, featuring a tert-butyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of a carboxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies.

Medicine: this compound has potential applications in drug development. It can be used as a scaffold for designing new therapeutic agents, particularly in the field of antiviral and anticancer research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • tert-ButylN-[(3R)-3-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
  • tert-ButylN-[(3R)-3-(hydroxymethyl)oxane-3-yl]carbamate

Uniqueness: tert-ButylN-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the hydroxymethyl group offers a site for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-3-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQSYXWJPFLFS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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